REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:10][N:11]1[CH2:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(O)CO.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(O)(C)C.C(Cl)Cl.CO.[NH4+].[OH-].[Cu]I>[CH3:10][N:11]1[CH2:17][CH2:16][CH2:15][N:14]([C:7]2[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[CH:8]=2)[CH2:13][CH2:12]1 |f:3.4.5.6,8.9.10.11|
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)I
|
Name
|
|
Quantity
|
0.372 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCCC1
|
Name
|
|
Quantity
|
0.222 mL
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
K3PO4
|
Quantity
|
848 mg
|
Type
|
reactant
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
CH2Cl2 MeOH NH4OH
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl.CO.[NH4+].[OH-]
|
Name
|
CuI
|
Quantity
|
76 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed with Ar
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CCC1)C1=CC(=C(C=C1)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |